molecular formula C15H15NO2S B6281605 (E)-N-benzyl-2-phenylethene-1-sulfonamide CAS No. 1980869-07-5

(E)-N-benzyl-2-phenylethene-1-sulfonamide

Cat. No.: B6281605
CAS No.: 1980869-07-5
M. Wt: 273.4
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Description

(E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8) is a high-purity sulfonamide derivative supplied for advanced research and development applications . This compound is characterized by its ethenesulfonamide structure and is provided with a typical purity of 98% or greater , ensuring reliable and consistent results in synthetic workflows . Its primary research value lies in its role as a key synthetic intermediate. It is used in the synthesis of complex heterocyclic scaffolds, such as novel coumarin derivatives and pyranofused-δ-sultam-annulated coumarins , which are structures of significant interest in medicinal chemistry for their diverse biological activities . The compound serves as a crucial building block in domino Knöevenagel-hetero-Diels–Alder reactions, enabling the efficient construction of molecular complexity in a single step . Researchers utilize this chemical in the exploration of new pharmaceutical intermediates, leveraging the broad relevance of the sulfonamide functional group in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

CAS No.

1980869-07-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for E N Benzyl 2 Phenylethene 1 Sulfonamide

Established Synthetic Routes to Ethene-1-sulfonamides

The foundational methods for synthesizing ethene-1-sulfonamides, including the title compound, have traditionally relied on well-established reactions that form the sulfonamide bond as a key step. These routes are characterized by their reliability, though they may sometimes lack the efficiency and stereocontrol of more modern techniques.

Conventional Approaches (e.g., Reaction of Styrene Sulfonyl Chloride with N-benzylamine)

The most typical and widely practiced method for the synthesis of sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. cbijournal.com This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry. In the context of synthesizing (E)-N-benzyl-2-phenylethene-1-sulfonamide, the conventional approach involves the reaction of (E)-2-phenylethene-1-sulfonyl chloride (also known as (E)-styryl-β-sulfonyl chloride) with N-benzylamine.

The reaction is generally carried out in an inert solvent, and a base such as pyridine or triethylamine is added to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.comekb.eg The nucleophilic nitrogen atom of N-benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable S-N bond.

Reaction Scheme: (E)-C₆H₅CH=CHSO₂Cl + H₂NCH₂C₆H₅ → (E)-C₆H₅CH=CHSO₂NHCH₂C₆H₅ + HCl

The preparation of the sulfonyl chloride precursor is a critical aspect of this methodology. These precursors can be synthesized through various methods, including the oxidative chlorination of corresponding thiols or the direct chlorosulfonylation of alkenes. organic-chemistry.org The reliability of this two-step sequence—preparation of the sulfonyl chloride followed by amination—has made it a long-standing choice for accessing a wide range of sulfonamides. ucl.ac.uknih.gov

Stereoselective Control in (E)-configuration Synthesis

Achieving stereocontrol to exclusively obtain the (E)-isomer is a crucial consideration in the synthesis of this compound. The stereochemistry of the final product is often dictated by the stereochemistry of the vinyl sulfonyl precursor. Therefore, synthetic strategies that can generate the (E)-vinyl fragment with high fidelity are of paramount importance.

Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for stereoselective alkene synthesis. organic-chemistry.org The palladium-catalyzed Heck reaction of aryl halides with sulfur-containing alkenes can provide arylated vinylsulfur compounds with a high degree of regio- and stereoselectivity, often favoring the formation of the E-isomer. organic-chemistry.org This approach can be used to synthesize the (E)-2-phenylethene-1-sulfonyl chloride precursor with the desired stereochemistry.

Another strategy involves the Horner-Wadsworth-Emmons reaction, which is renowned for its ability to produce (E)-alkenes. The reaction of a phosphonate-stabilized carbanion with an aldehyde can be adapted to synthesize vinyl sulfonamides with high (E)-selectivity. semanticscholar.org By carefully selecting the appropriate phosphonate and aldehyde precursors, the (E)-configuration of the double bond can be reliably established.

The data below summarizes representative conditions for achieving stereoselectivity.

MethodCatalyst/ReagentKey FeatureTypical Outcome
Heck ReactionPalladium Complex (e.g., derived from Tedicyp ligand)Cross-coupling of aryl halide with vinyl sulfone derivativeHigh regio- and stereoselectivity for (E)-isomer organic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate-stabilized carbanionReaction with an aldehyde to form an alkeneExcellent (E)-selectivity for vinyl sulfonamides semanticscholar.org
Copper-Catalyzed CouplingCu(I) complexesCoupling of vinyl halides with thiolsRetention of vinyl halide stereochemistry organic-chemistry.org

Advanced Synthetic Approaches to N-benzyl-2-phenylethene-1-sulfonamides

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing sulfonamides. These include metal-catalyzed reactions that create C-S or S-N bonds under mild conditions, electrochemical methods that offer a greener alternative, and one-pot multicomponent reactions that enhance molecular complexity in a single step.

Metal-Catalyzed Transformations (e.g., Copper(I)-catalyzed, Palladium(II)-catalyzed)

Transition metal catalysis has revolutionized the synthesis of sulfonamides by providing novel pathways for bond formation that avoid harsh reagents and offer greater functional group tolerance.

Copper(I)-Catalyzed Synthesis: Copper catalysis is particularly effective for C-S and C-N bond formation. Mild and versatile palladium-free methods using soluble copper(I) catalysts have been developed for the synthesis of vinyl sulfides, which are precursors to vinyl sulfonamides. organic-chemistry.orgnih.gov These reactions, which couple thiols with vinyl halides, proceed with retention of stereochemistry, making them valuable for synthesizing stereochemically pure products. nih.gov Furthermore, copper-catalyzed protocols exist for the intramolecular N-vinylation of sulfonamides, demonstrating the utility of copper in forming the key S-N bond in the vinyl position. nih.gov

Palladium(II)-Catalyzed Synthesis: Palladium catalysts are extensively used for cross-coupling reactions. Palladium-catalyzed methods have been developed for the direct sulfonylation of C-H bonds and the N-vinylation of various nitrogen-containing compounds, including sulfoximines, with vinyl bromides. researchgate.netnih.gov A notable palladium-catalyzed approach involves the coupling of arylboronic acids with sulfur dioxide surrogates and amines to form arylsulfonamides, a process that could be adapted for vinylsulfonamides using vinylboronic acids. nih.gov

The following table compares different metal-catalyzed approaches.

Catalyst SystemReaction TypeReactantsKey Advantages
Copper(I)/LigandN-VinylationSulfonamide, Vinyl HalidePalladium-free, mild conditions, good yields organic-chemistry.orgnih.gov
Palladium(II)/LigandHeck VinylationAryl Bromide, Vinyl SulfoneHigh (E)-stereoselectivity, good functional group tolerance organic-chemistry.org
Palladium(II)/LigandSulfonylationArylboronic Acid, SO₂ Source, AmineConvergent synthesis from readily available precursors nih.gov
Copper(I)/LigandDecarboxylative ChlorosulfonylationAromatic Acid, SO₂, Chlorinating AgentAvoids prefunctionalization of starting materials princeton.edu

Electrochemical Synthesis and Related Methodologies

Electrosynthesis has emerged as a powerful and environmentally benign tool in modern organic chemistry. For sulfonamide synthesis, electrochemical methods offer a way to perform oxidative couplings without the need for chemical oxidants. nih.gov An electrochemical approach enables the direct oxidative coupling of thiols and amines to form the sulfonamide S-N bond. acs.orgacs.org This transformation is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly under mild conditions, with hydrogen as the only byproduct. nih.gov

More advanced electrochemical protocols allow for the metal-free synthesis of sulfonamides directly from arenes, sulfur dioxide, and amines. nih.gov These methods exploit the inherent reactivity of the starting materials in a highly convergent process. nih.govresearchgate.net While often demonstrated for arylsulfonamides, the principles of electrochemical S-N bond formation are applicable to the synthesis of vinylsulfonamides, provided suitable vinyl precursors are used. The broad substrate scope and functional group compatibility make this an attractive modern strategy. acs.org

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) represent a paradigm of efficiency in chemical synthesis, allowing for the construction of complex molecules in a single pot by combining three or more reactants. nih.gov This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

Several MCRs have been developed for the synthesis of sulfonamide-containing structures. For instance, a three-component reaction involving a zwitterion generated from an acetylenedicarboxylate, an isocyanide, and a sulfonamide can produce complex ketenimine sulfonamide derivatives. rsc.orgresearchgate.netacs.org Another example is the oxidative three-component coupling of arenesulfonamides, acetylenes, and secondary amines to yield N-sulfonyl amidines. semanticscholar.org These strategies, while not directly yielding this compound, highlight the potential of MCRs to rapidly generate diverse and complex sulfonamides from simple starting materials. Adapting such a strategy could provide a novel and highly efficient route to the target compound or its analogs. semanticscholar.org

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield and ensure the desired (E)-stereoselectivity. While specific optimization data for this exact molecule is not extensively documented, general principles derived from the synthesis of analogous vinyl sulfonamides can be applied.

The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, and it consistently favors the formation of the (E)-isomer for vinyl sulfonamides. organic-chemistry.org This is attributed to the steric hindrance in the transition state of the reaction. organic-chemistry.org The reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of synthesizing the target molecule, this would involve the reaction of a sulfonamide-containing phosphonate with benzaldehyde (B42025).

Key parameters that can be optimized include the choice of base, solvent, and reaction temperature. The selection of the base is critical for the deprotonation of the phosphonate ester. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are often employed. organic-chemistry.org

Table 1: Hypothetical Optimization of Horner-Wadsworth-Emmons Reaction Conditions This table is illustrative and based on general principles for the synthesis of vinyl sulfonamides.

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF0 to rt75
2t-BuOKTHF-78 to rt82
3LDATHF-78 to 085
4NaHDCM0 to rt70

rt = room temperature

Another viable synthetic route is the Heck coupling reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a vinylsulfonamide with an aryl halide, or an arylsulfonamide with a vinyl halide. The efficiency of the Heck reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent.

The catalyst system, typically a palladium(II) salt like palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand, is crucial for the catalytic cycle. The ligand stabilizes the palladium center and influences the reactivity and selectivity of the reaction. organic-chemistry.org The base is required to neutralize the hydrogen halide generated during the reaction. Inorganic bases such as triethylamine (Et₃N) and potassium carbonate (K₂CO₃) are commonly used. nih.gov The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile often being effective. nih.gov

Table 2: Hypothetical Optimization of Heck Coupling Reaction Conditions This table is illustrative and based on general principles for the synthesis of vinyl sulfonamides.

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃Et₃NDMF65
2Pd(OAc)₂P(o-tol)₃K₂CO₃Acetonitrile78
3PdCl₂(PPh₃)₂-Et₃NDMF72
4Pd(OAc)₂dpppCs₂CO₃Dioxane85

dppp = 1,3-Bis(diphenylphosphino)propane

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key aspects of green chemistry is the use of safer solvents. Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives, such as water, ionic liquids, or even solvent-free reaction conditions, is a primary goal. For instance, performing Heck coupling reactions in water using a water-soluble catalyst can significantly reduce the environmental impact. mdpi.com Mechanochemical synthesis, where reactions are carried out by grinding solid reactants together in the absence of a solvent, represents another promising green approach for sulfonamide synthesis.

The choice of catalyst is also critical from a green chemistry perspective. The development of highly active and recyclable catalysts can reduce the amount of catalyst required and minimize waste. For palladium-catalyzed reactions, the use of catalysts with very low loading (in ppm levels) and the ability to be recovered and reused are highly desirable. mdpi.com

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important principle. Synthetic routes with high atom economy are preferred as they generate less waste. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy and reduce the need for purification of intermediates, thereby saving energy and reducing solvent use.

Furthermore, minimizing the use of protecting groups can simplify the synthetic process and reduce the number of steps, leading to a more efficient and less wasteful synthesis. Developing synthetic strategies that avoid the need for protection and deprotection of functional groups is a key objective in green synthesis design.

By integrating these green chemistry principles into the synthetic methodologies for this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of E N Benzyl 2 Phenylethene 1 Sulfonamide

Electrophilic and Nucleophilic Reactions of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a critical functional group that influences the reactivity of the entire molecule. The nitrogen atom, rendered acidic by the two adjacent electron-withdrawing oxygen atoms, can be deprotonated to form a nucleophilic sulfonamidate anion. This anion can then participate in various reactions with electrophiles.

Conversely, the sulfur atom of the sulfonamide is highly electrophilic and can be attacked by strong nucleophiles. However, this typically requires harsh reaction conditions and can lead to cleavage of the sulfur-nitrogen or sulfur-carbon bonds.

Recent studies have explored the lithiation of related N-benzylcarboxamides, demonstrating that the reaction outcome is highly dependent on the electrophile used. For instance, lithiation of N-benzylpyrene-1-carboxamide with organolithium reagents can lead to substitution at the benzylic position or at the aromatic ring, and in some cases, intramolecular carbolithiation. nih.gov

Reactions Involving the Ethene Linker

The carbon-carbon double bond of the ethene linker is a primary site for various addition and cycloaddition reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonamide group, which polarizes the double bond and makes it susceptible to nucleophilic attack.

Cycloaddition Chemistry (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the ethene linker in (E)-N-benzyl-2-phenylethene-1-sulfonamide makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. orgsyn.org

Azomethine ylides, for example, can undergo [3+2] cycloaddition with electron-deficient alkenes to form pyrrolidine derivatives. mdpi.com The reaction of N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, an azomethine ylide equivalent, with trans-1-nitro-2-phenylethylene proceeds to form a trans-3-nitropyrrolidine. mdpi.com Similarly, nitrones can react with alkenes to yield isoxazolidines. mdpi.com The regiochemistry and stereochemistry of these cycloadditions are often controlled by frontier molecular orbital (FMO) interactions. mdpi.com

The table below summarizes representative 1,3-dipolar cycloaddition reactions involving alkene systems analogous to the ethene linker in the title compound.

DipoleDipolarophileProductReference
Azomethine YlideElectron-deficient alkenePyrrolidine mdpi.com
N-Benzyl-C-(2-furyl)nitroneElectron-rich alkeneIsoxazolidine mdpi.com
Substituted Benzyl (B1604629) AzideAcetylenic Compound1,2,3-Triazole nih.gov

Rearrangement Reactions and Associated Mechanisms (e.g., Carbenoid Intermediates, Radical Pathways)

Vinyl sulfonamides can undergo various rearrangement reactions, often proceeding through reactive intermediates such as carbenoids or radicals.

Radical Pathways: Radical cyclizations of ene sulfonamides are known to produce polycyclic imines through a β-elimination of a sulfonyl radical. nih.govsemanticscholar.org The process typically involves the formation of an α-sulfonamidoyl radical, which then fragments to yield the imine and a sulfonyl radical. nih.gov These reactions can be initiated by radical initiators and can be used to form five-, six-, and seven-membered rings. nih.gov

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving vinyl sulfonamides.

Lewis Acid Catalysis: In 1,3-dipolar cycloadditions, Lewis acids can be employed to enhance the reactivity of the dipolarophile and to control the stereoselectivity of the reaction. For instance, the use of a chiral ruthenium Lewis acid catalyst in the reaction of nitrones with dipolarophiles has been shown to afford products with excellent regio-, diastereo-, and enantioselectivity. researchgate.net

Photocatalysis: As mentioned in the context of hydroamination, photocatalysis, particularly through proton-coupled electron transfer (PCET), has emerged as a powerful tool for generating reactive radical intermediates from stable sulfonamides under mild conditions. nih.govchemrxiv.org This approach allows for transformations that are otherwise difficult to achieve. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of the substituents.

In 1,3-dipolar cycloadditions, the reaction rates are dependent on the energy gap between the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile). The electron-withdrawing sulfonamide group lowers the LUMO energy of the ethene linker, thereby accelerating the reaction with electron-rich dipoles.

Computational studies, such as semiempirical (AM1 and PM3) and ab initio (HF/3-21G) methods, have been used to model the transition states of these cycloaddition reactions and to predict the observed stereoselectivities. mdpi.com These calculations can provide valuable insights into the reaction mechanism and the factors governing product formation.

Structural Elucidation and Conformational Analysis of E N Benzyl 2 Phenylethene 1 Sulfonamide and Derivatives

Advanced Spectroscopic Characterization Techniques

The unequivocal identification and structural elucidation of (E)-N-benzyl-2-phenylethene-1-sulfonamide rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from data on analogous N-aralkylsulfonamides and related structures. conicet.gov.ar

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl groups, typically in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4.3 ppm. rsc.org The vinyl protons of the ethene group are expected to exhibit characteristic shifts, with their coupling constant confirming the (E)-stereochemistry. The N-H proton of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The aromatic carbons would generate signals in the 120-140 ppm region. A key signal would be the carbon of the benzylic CH₂ group, anticipated around 48-50 ppm. rsc.org The carbons of the sulfonyl-bearing vinyl group (Cα and Cβ) are also expected in the olefinic region, with the Cα carbon directly attached to the sulfonyl group appearing further downfield. For related N-aralkylsulfonamides, the carbon alpha to the nitrogen atom (C-α') typically resonates in the range of 56.2–58.9 ppm, with the sulfonyl group effectively shielding this position. conicet.gov.ar

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals. conicet.gov.ar COSY spectra would reveal the coupling relationships between protons, while HMQC and HMBC would establish the connectivity between protons and carbons, both one-bond and long-range. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Based on Analogous Compounds

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Aromatic Protons7.2 - 7.5127 - 135
Benzyl Aromatic Protons7.2 - 7.4127 - 139
Vinylic Protons6.5 - 7.5120 - 145
Benzyl CH₂~4.3~49
Sulfonamide N-HVariable (broad singlet)-

Note: These are predicted values based on similar chemical structures and are subject to variation based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₅NO₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Expected fragmentation patterns would likely involve the cleavage of the bonds adjacent to the sulfur and nitrogen atoms. Common fragments would include the benzyl cation (C₇H₇⁺, m/z 91) and the phenylvinyl radical. The loss of sulfur dioxide (SO₂) is also a characteristic fragmentation pathway for sulfonamides.

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the sulfonamide group.

The asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group are expected to appear as two strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-S stretching vibration is typically observed in the range of 950-866 cm⁻¹. researchgate.net Additionally, a band corresponding to the N-H stretch would be present, usually around 3300 cm⁻¹. The C=C stretching of the aromatic rings and the vinyl group would be seen in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Sulfonamides

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1370 - 1330
SO₂Symmetric Stretch1180 - 1160
N-HStretch~3300
N-SStretch950 - 866
SO₂Scissoring600 - 520

Source: Data compiled from spectroscopic studies of various sulfonamide-containing compounds. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For molecules like this compound, X-ray crystallography can confirm the trans configuration of the double bond and reveal the precise bond lengths, bond angles, and torsion angles of the entire molecule.

Studies on related stilbene (B7821643) vinyl sulfonamides have utilized X-ray co-crystallography to verify the covalent linkages and the orientation of the stilbene moiety within protein binding sites. nih.gov For instance, the crystal structure of a related vinyl sulfonamide derivative confirmed the formation of a secondary amine bond upon reaction with a protein. nih.gov In the absence of a specific crystal structure for the title compound, analysis of similar structures reveals that the sulfonamide nitrogen atom adopts a pyramidal geometry. nih.gov The packing of such molecules in the crystal lattice is often governed by hydrogen bonding interactions involving the sulfonamide N-H and oxygen atoms.

Conformational Studies and Stereochemical Stability

The conformational flexibility of sulfonamides plays a critical role in their chemical and biological properties. researchgate.net Unlike the rigid, planar nature of an amide bond, the sulfonamide linkage is considerably more flexible. nih.gov

The nitrogen atom in a sulfonamide is pyramidal, in contrast to the planar nitrogen in an amide. nih.gov This leads to a wider range of accessible conformations. The torsion angle (ω) around the S-N bond in sulfonamides can vary significantly, with energy minima observed from -100° to +60°. nih.gov This is in stark contrast to the relatively fixed trans (180°) or cis (0°) conformations of secondary amides. nih.gov Furthermore, the energy barrier for rotation around the S-N bond is substantially lower (30–40 kJ/mol) than that for a C-N amide bond (60–90 kJ/mol), further contributing to the conformational lability of sulfonamides. nih.gov This flexibility allows the benzyl and phenyl groups to adopt various spatial arrangements, which can be crucial for molecular recognition and binding processes.

Influence of Substituents on Molecular Conformation

The introduction of substituents on the aromatic rings or the nitrogen atom can significantly influence the molecular conformation and electronic properties of this compound.

The sulfonamide group itself is strongly electron-withdrawing. In stilbene vinyl sulfonamides, this property enhances the reactivity of the vinyl group as a Michael acceptor. nih.gov For example, replacing a vinyl amide with a vinyl sulfonamide has been shown to hasten conjugation kinetics due to the stronger electron-withdrawing effect of the sulfonamide. nih.gov

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters

There is no published research on the theoretical prediction of spectroscopic parameters for (E)-N-benzyl-2-phenylethene-1-sulfonamide. Computational methods are often employed to calculate and predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, which can aid in the experimental characterization of the compound.

Analysis of Reaction Pathways and Transition States

A search of the scientific literature yielded no studies on the analysis of reaction pathways and transition states involving this compound. This type of computational analysis is essential for understanding the mechanisms of chemical reactions, determining reaction kinetics, and predicting the feasibility of different synthetic routes.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

No studies detailing the calculation of quantum chemical descriptors for this compound and their use in structure-reactivity correlations were found. These descriptors, derived from the electronic structure of the molecule, can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or physical properties.

Exploratory Biological Research and Structure Activity Relationships Non Clinical Focus

Design Principles for Sulfonamide-Based Biological Probes

The design of sulfonamide-based biological probes is a strategic endeavor in medicinal chemistry, leveraging the unique properties of the sulfonamide moiety (-SO₂NH-). This functional group is a cornerstone in drug design due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form strong hydrogen bonds with biological targets. researchgate.net The design principles often revolve around several key strategies:

Target-Oriented Design: Sulfonamides are well-known inhibitors of specific enzymes, most notably carbonic anhydrases (CAs). nih.gov The primary sulfonamide group is a classic zinc-binding group, making it an ideal scaffold for designing probes that target metalloenzymes. nih.gov By attaching specific aryl or heterocyclic extensions to the sulfonamide core, researchers can achieve selectivity for different enzyme isoforms, such as the tumor-associated CA IX. nih.gov

Fluorescent Labeling: For biological imaging, the sulfonamide scaffold can be conjugated with fluorophores like BODIPY or naphthalimide. researchgate.netnih.gov This creates fluorescent probes that can visualize biological processes and the localization of specific targets within cells. The design must balance the photophysical properties of the dye with the biological activity and cell permeability of the sulfonamide portion. researchgate.net

Introduction of Bioactive Moieties: The sulfonamide core serves as a versatile anchor to which other biologically active fragments can be attached. This modular approach allows for the creation of multi-target agents or probes with enhanced properties. For instance, linking sulfonamides to azo dyes or other pharmacophores can generate compounds with novel antibacterial or enzymatic activities. researchgate.net

Proximity-Induced Reactivity: Advanced probe design utilizes the sulfonamide or related structures as part of a cleavable linker system. These probes consist of a ligand to guide the molecule to a protein of interest, a dye for detection, and a reactive group that forms a covalent bond upon binding, releasing the ligand. This strategy allows for precise labeling of endogenous proteins in living cells. nih.gov

In vitro Target Engagement Studies (e.g., Enzyme Inhibition, Receptor Binding)

While direct in vitro research on (E)-N-benzyl-2-phenylethene-1-sulfonamide is limited in publicly accessible literature, extensive studies on structurally related sulfonamides provide a strong basis for predicting its potential biological activities. The core structure, featuring a sulfonamide backbone, a benzyl (B1604629) group, and a styryl-like (phenylethene) moiety, suggests potential interactions with several enzyme systems.

The sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrase (CA) enzymes a primary area of investigation. CAs are ubiquitous metalloenzymes involved in crucial physiological processes. nih.gov Studies on N-benzyl and other aromatic sulfonamides consistently demonstrate inhibitory activity against various CA isoforms.

Research into pyrazole- and pyridazine-based sulfonamides has shown that substitutions on the aromatic rings significantly influence inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms. nih.gov For example, compounds were tested against cytosolic isoforms hCA I and II, and transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov While these compounds are structurally distinct from this compound, the data underscores the tunability of the sulfonamide scaffold for CA inhibition.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives Data extracted from studies on related sulfonamide compounds to illustrate typical activity.

CompoundTarget IsoformInhibition Constant (Ki, nM)Reference
Compound 15 (Indene-fused pyrazole (B372694) sulfonamide)hCA II3.3 nih.gov
Compound 15 (Indene-fused pyrazole sulfonamide)hCA IX6.1 nih.gov
Compound 10a (Dihydropyridazine sulfonamide)hCA II7.5 nih.gov
Compound 4d (Pyrazole carboxamide sulfonamide)hCA II12.5 nih.gov
Acetazolamide (Standard Inhibitor)hCA II12.1 nih.gov

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in neurodegenerative disease research. nih.gov The styryl moiety present in this compound is a key feature in several known cholinesterase inhibitors.

A study on (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, which are close structural analogs, revealed significant anticholinesterase activity. The introduction of the styryl group onto a benzenesulfonamide (B165840) scaffold led to potent inhibition of AChE. mdpi.com

Table 2: Anticholinesterase Activity of Structurally Related Styryl Sulfonamides

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 2 (2-acetyl-4-methylbenzenesulfonamide)8.9 ± 0.2126.5 ± 0.24 mdpi.com
Compound 3a ((E)-N-(2-acetyl-4-styryl)phenyl)-4-methylbenzenesulfonamide)2.4 ± 0.1111.3 ± 0.19 mdpi.com
Compound 3b ((E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide)1.6 ± 0.146.8 ± 0.15 mdpi.com
Galantamine (Standard Inhibitor)0.45 ± 0.032.8 ± 0.02 mdpi.com

Lipoxygenases (LOX) are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which contain the N-benzyl group, has demonstrated inhibitory activity against soybean lipoxygenase. researchgate.netmdpi.com The potency of these compounds was influenced by substituents on the aryl ring, with fluorine atoms enhancing activity. mdpi.com Another study found that an N-substituted sulfonamide, N‐(4‐{[(4‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, was a potential inhibitor of lipoxygenase. researchgate.net

Table 3: Lipoxygenase Inhibition by Related N-Benzyl Compounds

CompoundTargetIC50Reference
Nitrone 10c (N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide)Soybean LOX10 µM mdpi.com
Nitrone 10b (N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide)Soybean LOX62.5 µM mdpi.com
Compound 5c (N‐(4‐{[(4‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide)Lipoxygenase135.31 ± 0.81 μM researchgate.net

Cell-based assays are crucial for understanding the effects of a compound on cellular functions. A significant study investigated a library of N-benzyl sulfonamides derived from an indole (B1671886) core for their activity against pancreatic cancer cell lines. nih.gov This research explored both the cytotoxic effects of the compounds and their potential as metabolic inhibitors that disrupt ATP production. The study found several N-benzyl sulfonamide derivatives that displayed selective in vitro activity toward pancreatic cancer cells, with some compounds showing sub-micromolar potency against the PANC-1 cell line. nih.gov This suggests that the N-benzyl sulfonamide scaffold is a promising starting point for developing agents that target cellular metabolism.

Other research on sulfonamide-based fluorescent probes has also evaluated non-clinical cytotoxicity. For instance, a bis-sulfonyl-BODIPY probe showed moderate inhibitory effects on HCT-116 and HeLa cancer cells, while certain sulfonamide-naphthalimide derivatives exhibited low cytotoxicity to B16F10 melanoma cells, highlighting their potential as biocompatible imaging agents. researchgate.netnih.gov

Table 4: Cytotoxicity Data for Various N-Benzyl Sulfonamide Derivatives

Compound Type/NameCell LineActivity (IC50)Reference
Indolyl N-Benzyl Sulfonamides (Hit Compounds)PANC-1 (Pancreatic)Sub-micromolar nih.gov
Bis-sulfonyl-BODIPY probe (Compound 9)HCT-116 (Colon)93.12 ± 6.33 µM researchgate.net
Bis-sulfonyl-BODIPY probe (Compound 9)HeLa (Cervical)89.09 ± 11.84 µM researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For this compound, SAR can be inferred from research on its close structural relatives.

Impact of the Styryl Moiety: In the context of cholinesterase inhibition, the addition of a styryl group to a 2-acetyl-4-methylbenzenesulfonamide scaffold significantly enhanced activity against both AChE and BChE. Further substitution on this styryl group, such as adding a methoxy (B1213986) group at the para-position, led to even greater potency. mdpi.com This suggests that the 2-phenylethene portion of the target compound is a critical determinant of its biological activity and a key site for synthetic modification.

Role of N-Benzyl Substitution: The N-benzyl group is a common feature in many biologically active molecules. In studies of phenethylamine-based 5-HT₂ₐ receptor agonists, N-benzyl substitution dramatically improved both binding affinity and functional activity compared to simpler N-alkyl groups. nih.gov Modifications to the benzyl ring itself, such as adding hydroxy or methoxy groups, can fine-tune potency and selectivity. nih.gov This indicates that the benzyl group in this compound is not merely a bulky substituent but an active contributor to target engagement.

Influence of Substituents on Aromatic Rings: SAR studies on various sulfonamide series consistently show that the nature and position of substituents on the aromatic rings are crucial. For protease inhibitors based on a theophylline-1,2,4-triazole scaffold, both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -F) groups on an N-phenylacetamide ring influenced inhibitory potential. frontiersin.org Similarly, in a series of anti-proliferative 1,2,3-triazole derivatives, the placement of methoxy or phenoxy groups on a terminal benzyl ring had a significant impact on cytotoxicity against cancer cell lines. researchgate.net This highlights the importance of exploring substitutions on both the benzyl and phenyl rings of the core structure.

Molecular Mechanisms of Biological Action (at the biochemical/cellular level)

Exploratory research into the molecular mechanism of action for the (E)-N-aryl-2-arylethenesulfonamide class of compounds has revealed that they function as potent microtubule-targeting agents. nih.gov Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated strategy in cancer therapy.

Studies with potent analogues, such as 6t , have demonstrated that these compounds inhibit the polymerization of purified tubulin both in vitro and in vivo. nih.gov This disruption of microtubule dynamics leads to a cascade of cellular events, including the breakdown of the mitotic spindle apparatus, which is critical for chromosome segregation. Consequently, cells treated with these compounds are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death). nih.gov

Further mechanistic investigations have shown that these sulfonamide derivatives exert their effects by binding to the colchicine-binding site on β-tubulin. nih.gov Competitive binding assays have confirmed that compounds like 6t compete with colchicine (B1669291) for binding to tubulin with high avidity. This specific interaction prevents the tubulin dimers from assembling into microtubules, thereby halting cell division and inducing cancer cell death. nih.gov

Derivatization and Scaffold Utility of E N Benzyl 2 Phenylethene 1 Sulfonamide

Functionalization Strategies for Generating Analogues and Libraries

The structure of (E)-N-benzyl-2-phenylethene-1-sulfonamide offers multiple points for modification, making it an ideal candidate for the generation of diverse chemical libraries to explore and optimize biological activity. Combinatorial chemistry techniques, which allow for the rapid synthesis of large numbers of different but structurally related molecules, are particularly well-suited for this purpose. slideshare.netnih.gov The primary strategies for functionalization focus on three key regions of the molecule: the N-benzyl group, the 2-phenylethene moiety, and the sulfonamide linkage itself. vulcanchem.com

N-Benzyl Group Modification: The aromatic ring of the benzyl (B1604629) group is a prime site for electrophilic aromatic substitution. For instance, halogenation (e.g., introducing bromine or iodine) can be employed to alter the electronic properties and steric bulk of this region, which has been shown in related structures to enhance biological activity, such as acetylcholinesterase inhibition. vulcanchem.com A variety of substituted benzaldehydes can be used in the initial synthesis, which typically involves the reductive amination of a phenethylamine (B48288) precursor, to introduce a wide range of functionalities onto the benzyl ring. nih.gov

2-Phenylethene Modification: The reactivity of the ethenyl bridge allows for various transformations. Cyclization reactions can be used to modulate the compound's conformational flexibility, potentially locking it into a bioactive conformation. vulcanchem.com Substitutions on the phenyl ring of the phenylethene group can also be systematically varied to probe its interaction with biological targets.

A general approach for creating a library of N-benzyl sulfonamides involves a two-step, one-pot synthesis starting from various heteroaryl aldehydes. This method proceeds through the in-situ reduction of an intermediate N-sulfonyl imine under mild conditions, allowing for the generation of a diverse set of primary benzylic N-alkylsulfonamides. rsc.org Such library synthesis efforts have been successfully applied to identify compounds with potential therapeutic value. rsc.orgnih.gov

Table 1: Potential Functionalization Sites and Strategies

Molecular Region Functionalization Strategy Potential Modification Purpose
N-Benzyl Group Electrophilic Aromatic Substitution Halogenation (Br, I), Nitration, Alkylation Modify electronics, sterics, lipophilicity vulcanchem.com
2-Phenylethene Cyclization / Substitution Epoxidation, Dihydroxylation, Ring-closing metathesis Modulate conformational flexibility vulcanchem.com
Sulfonamide Core Bioisosteric Replacement Carbamate, Urea, Reverse Sulfonamide Alter H-bonding, polarity, pharmacokinetics vulcanchem.com

Use as a Building Block in Complex Molecule Synthesis

The inherent reactivity of its constituent functional groups makes this compound a valuable building block for the synthesis of more elaborate molecules. The sulfonamide moiety is a robust functional group that can be introduced through well-established chemical reactions, often by reacting a primary or secondary amine with a sulfonyl chloride. ekb.eg

The vinylsulfonamide portion of the molecule is particularly useful. Vinylsulfonamides are known to act as Michael acceptors, readily reacting with nucleophiles. This reactivity allows for the addition of various chemical groups, extending the molecular framework. Furthermore, the double bond can participate in cycloaddition reactions, providing a route to complex cyclic and heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable for elaborating on the this compound scaffold. evitachem.com For example, the phenyl and benzyl rings can be further functionalized using Suzuki, Heck, or Sonogashira couplings if appropriate halides are present on the rings. Tandem reactions, where multiple bonds are formed in a single pot, can efficiently build molecular complexity. One such strategy involves a palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes, which provides stereoselective access to complex sulfonamide-containing scaffolds. evitachem.com

The synthesis of N-benzyl sulfonamides often begins with simpler precursors. A common method is the reductive amination between a suitable amine and an aldehyde, followed by reaction with a sulfonyl chloride. nih.gov For instance, 2-phenylethanamine can be reacted with benzaldehyde (B42025) to form an intermediate imine, which is then reduced (e.g., with sodium borohydride) and subsequently reacted with a specific sulfonyl chloride to yield the final product. nih.govbioline.org.br This stepwise assembly allows for the incorporation of diverse building blocks at each stage, highlighting the modularity of the synthesis.

Integration into Hybrid Molecules and Conjugates

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. The sulfonamide scaffold is a popular choice for inclusion in such hybrids due to its favorable physicochemical properties and established biological activities. mdpi.com

This compound can serve as one of the key components in a hybrid molecule strategy. For example, by modifying its synthetic route, it can be conjugated to other biologically active molecules. A relevant strategy is the synthesis of novel sulfonamide derivatives of trimetazidine (B612337), a known anti-ischemic agent. mdpi.com This approach combines the trimetazidine core with various sulfonyl chlorides to produce hybrid molecules. The goal is to merge the therapeutic benefits of both moieties, potentially leading to enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles. mdpi.com

The synthesis of such conjugates often involves standard coupling chemistries. The amine precursor to the sulfonamide could be part of a more complex molecule, and the final sulfonamide formation is achieved by reacting it with the desired sulfonyl chloride. Alternatively, the fully formed this compound could be functionalized with a reactive handle (e.g., a carboxylic acid or an azide) to allow for its conjugation to another molecule using amide bond formation or click chemistry, respectively.

Table 2: Example of a Hybrid Molecule Strategy

Pharmacophore 1 Pharmacophore 2 Linker Potential Therapeutic Goal
Trimetazidine Core Sulfonamide Moiety Piperazine Combine anti-ischemic and antimicrobial/other activities mdpi.com
This compound Anticancer Drug Amide, Ester, or Triazole Target multiple pathways in cancer cells

Development of Novel Sulfonamide-Containing Scaffolds

The core structure of this compound can serve as a template for the rational design and synthesis of entirely new molecular scaffolds. The development of novel scaffolds is a key objective in medicinal chemistry to access new chemical space and identify compounds with unique biological properties. researchgate.netresearchgate.net

One advanced strategy involves a "branching-folding" approach to generate scaffold diversity. nih.gov While not starting directly from the title compound, this methodology illustrates how linear or simpler sulfonamide-containing precursors can be transformed into diverse cyclic sulfonamides. This strategy uses annulation reactions on common starting materials to "branch" out into different structural motifs, followed by a "folding" step, such as a hydrogenative ring-expansion, to create medium-sized rings. nih.gov The vinylsulfonamide moiety within this compound is a prime candidate for such cyclization strategies, potentially leading to novel sultam (cyclic sulfonamide) scaffolds.

The synthesis of N,N-disubstituted sulfonamides can also be achieved through innovative metal-free methods, for example, by reacting diethylaminosulfur trifluoride (DAST) with a boronic acid to form a sulfinamide, which is then oxidized to the sulfonamide. researchgate.net Applying such methodologies could provide alternative routes to derivatives of the title compound and related scaffolds. The development of multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, is another powerful tool for generating novel sulfonamide scaffolds. researchgate.netresearchgate.net

By strategically modifying the bonds within the this compound framework—for instance, through intramolecular Heck reactions or ring-closing metathesis—novel polycyclic sulfonamide-containing architectures can be constructed, significantly expanding the chemical diversity derivable from this versatile starting point.

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-benzyl-2-phenylethene-1-sulfonamide?

The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a benzylamine. For example, reacting 2-phenylethene-1-sulfonyl chloride with N-benzylamine under controlled pH (8–9) and temperature (0–5°C) ensures optimal yield. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients. Reaction progress is monitored by TLC and characterized by 1H^1H-NMR and IR spectroscopy .

Q. How is the stereochemical configuration (E/Z) of the ethene group confirmed?

The (E)-configuration is determined using 1H^1H-NMR coupling constants (J16HzJ \geq 16 \, \text{Hz} for trans-vinylic protons) and NOESY experiments to confirm spatial arrangement. X-ray crystallography provides definitive proof, with SHELXL refining the structure to verify bond angles and torsional strain .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H^1H- and 13C^{13}\text{C}-NMR for functional group and stereochemical analysis.
  • IR spectroscopy to confirm sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and alkene (C=C at ~1650 cm1^{-1}) moieties.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray diffraction for absolute stereochemical assignment .

Q. What solvent systems are optimal for recrystallizing this sulfonamide?

Ethanol/water or dichloromethane/hexane mixtures are commonly used. Solubility is tested at elevated temperatures, followed by slow cooling to induce crystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro assays be resolved?

Contradictions in bioactivity (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurities. Reproduce experiments using HPLC-purified samples and standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the phenyl rings?

Electrophilic aromatic substitution (e.g., nitration) is directed by the sulfonamide’s electron-withdrawing effect. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., –OMe) can enhance regioselectivity. Reaction monitoring via 1H^1H-NMR tracks intermediate formation .

Q. How is the compound’s stability under physiological conditions assessed?

Stability studies involve incubating the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Samples are analyzed at intervals via LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide or isomerization of the ethene group) .

Q. What crystallographic software is recommended for resolving disordered structures?

SHELXL (via OLEX2 GUI) is widely used for refining disordered moieties, applying restraints to bond lengths/angles, and modeling thermal motion. TWINABS handles twinned crystals, common in sulfonamide derivatives due to flexible substituents .

Q. How do electronic effects of substituents influence the sulfonamide’s reactivity in cross-coupling reactions?

Electron-donating groups (e.g., –OCH3_3) on the benzyl ring increase nucleophilicity, enhancing Suzuki-Miyaura coupling yields. Hammett constants (σ\sigma) correlate with reaction rates, validated via kinetic studies under inert conditions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

SwissADME or Schrödinger’s QikProp calculates logP (lipophilicity), H-bond donors/acceptors, and CYP450 inhibition. Molecular docking (AutoDock Vina) screens for target binding (e.g., carbonic anhydrase isoforms), guiding SAR optimization .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueObserved Signal(s)Reference
1H^1H-NMRδ 7.5–7.3 (m, 10H, Ar–H), 6.8 (d, J=16HzJ = 16 \, \text{Hz}, 1H, CH=CH), 4.4 (s, 2H, N–CH2_2)
IR1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym), 1630 cm1^{-1} (C=C)
HRMS (ESI+)[M+H]+^+ m/z calc. 314.0984, found 314.0981

Table 2: Optimized Reaction Conditions for Functionalization

ReactionConditionsYield (%)Reference
NitrationHNO3_3/H2 _2SO4_4, 0°C, 2h78
Suzuki CouplingPd(PPh3 _3)4_4, Na2 _2CO3_3, DME/H2 _2O, 80°C, 12h65

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